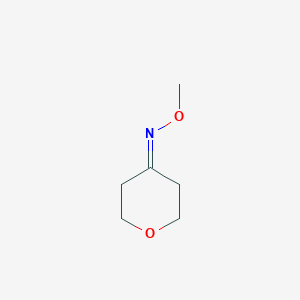

N-methoxyoxan-4-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

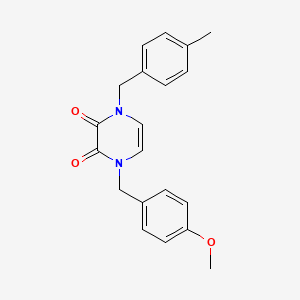

“N-methoxyoxan-4-imine” is a chemical compound with the CAS Number: 216656-70-1 . Its IUPAC name is N-(3,6-dihydro-2H-pyran-4-yl)-O-methylhydroxylamine . The molecular weight of this compound is 129.16 . It is in liquid form .

Synthesis Analysis

The synthesis of imines, such as N-methoxyoxan-4-imine, typically involves the reaction of aldehydes or ketones with primary or secondary amines . This reaction forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .Molecular Structure Analysis

The InChI code for N-methoxyoxan-4-imine is 1S/C6H11NO2/c1-8-7-6-2-4-9-5-3-6/h2,7H,3-5H2,1H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives . This reaction is acid-catalyzed and reversible . The pH for reactions which form imine compounds must be carefully controlled .Physical And Chemical Properties Analysis

N-methoxyoxan-4-imine is a liquid at room temperature . It has a molecular weight of 129.16 .Aplicaciones Científicas De Investigación

- Scientists explore its potential for creating efficient phosphors with applications in lighting and displays .

- These reactions lead to functionalized 1,1’-biisoquinolines and C-bridged 1,1’-bisisoquinolines with controllable isotopic labeling .

Materials Science and Luminescent Materials

Multicomponent Reactions (MCRs)

Main Group Metal-Mediated Transformations

Mecanismo De Acción

Target of Action

N-methoxyoxan-4-imine is a type of imine . Imines are known to target the electrophilic carbon atom of aldehydes and ketones . The primary targets of N-methoxyoxan-4-imine are therefore likely to be these carbonyl compounds.

Mode of Action

The mode of action of N-methoxyoxan-4-imine involves its interaction with its targets, the carbonyl compounds. The nitrogen atom in the imine acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl compounds . This results in the replacement of the C=O double bond with a C=N double bond, forming an iminium .

Biochemical Pathways

The biochemical pathways affected by N-methoxyoxan-4-imine are those involving carbonyl compounds. The transformation of carbonyl compounds to iminiums can have significant downstream effects, altering the course of various biochemical reactions . .

Pharmacokinetics

Its molecular weight of 12916 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of N-methoxyoxan-4-imine’s action is the formation of iminiums from carbonyl compounds . This can have various molecular and cellular effects, depending on the specific carbonyl compounds involved and the context of the biochemical pathways in which they participate .

Action Environment

The action of N-methoxyoxan-4-imine can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the chemistry of imines . Additionally, the compound’s stability and efficacy may be affected by storage and shipping temperatures

Safety and Hazards

Direcciones Futuras

The field of imine chemistry, including compounds like N-methoxyoxan-4-imine, is a topic of intense research . Future directions include the development of new synthesis strategies, the discovery and structural characterization of stereoselective imine reductase enzymes, and the application of these enzymes in multi-enzyme cascades .

Relevant Papers There are several peer-reviewed papers and technical documents related to N-methoxyoxan-4-imine available for further reading . These papers can provide more detailed information and context about the compound and its applications.

Propiedades

IUPAC Name |

N-methoxyoxan-4-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-8-7-6-2-4-9-5-3-6/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBDDNAROAGTOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxyoxan-4-imine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)

![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)

![4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2398210.png)